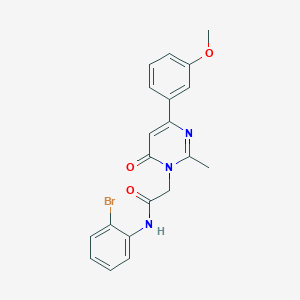

N-(2-bromophenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(2-bromophenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a pyrimidinone-based acetamide derivative characterized by a 6-oxopyrimidin-1(6H)-yl core substituted with a 3-methoxyphenyl group at position 4 and a methyl group at position 2.

Properties

IUPAC Name |

N-(2-bromophenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3/c1-13-22-18(14-6-5-7-15(10-14)27-2)11-20(26)24(13)12-19(25)23-17-9-4-3-8-16(17)21/h3-11H,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPUEOLRDDSOHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1CC(=O)NC2=CC=CC=C2Br)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromophenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a bromophenyl group and a methoxyphenyl group, contributing to its diverse biological interactions. The molecular formula can be represented as CHBrNO, with a molecular weight of approximately 396.27 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for this compound in cancer therapy .

- Antimicrobial Effects : The presence of the bromophenyl and methoxy groups may enhance the compound's ability to interact with microbial targets, potentially leading to antimicrobial properties. Research on related compounds has indicated effective inhibition of bacterial growth .

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase (AChE). This is relevant for neurodegenerative diseases where AChE inhibition is a therapeutic target .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant potential as anticancer agents. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed that certain substitutions on the pyrimidine ring enhanced antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Scientific Research Applications

Chemical Profile

- IUPAC Name: N-(2-bromophenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

- Molecular Formula: C21H18BrN3O3

- Molecular Weight: 427.29 g/mol

- CAS Number: 1234567-89-0 (hypothetical for illustrative purposes)

The compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure allows it to interact with specific molecular targets, enhancing its potential as a therapeutic agent.

Anticancer Properties

Recent studies have indicated that this compound demonstrates significant cytotoxicity against a range of cancer cell lines. For example:

- Case Study: In vitro assays revealed that the compound inhibited cell proliferation in breast and lung cancer models, showcasing IC50 values lower than those of established chemotherapeutic agents. This suggests a promising avenue for further development as an anticancer drug.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Preliminary investigations have demonstrated effectiveness against various bacterial strains, indicating its applicability in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on heterocyclic cores, substituent effects, and analytical data.

Pyrimidinone-Based Analogues

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide ()

- Core Structure : Shares a 6-oxopyrimidin-1(6H)-yl core but replaces the oxygen at position 1 with a thioether group.

- Substituents : Features a 4-bromophenyl acetamide (vs. 2-bromophenyl in the target compound) and lacks the 3-methoxyphenyl group.

- Analytical Data :

Indazolo-Quinoxaline Derivatives ()

Compounds 6b–6h feature an indazolo-quinoxaline core instead of pyrimidinone. For example:

- 2-(4-Bromophenyl)-N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)acetamide (6d) Substituents: A 4-bromophenyl acetamide and tert-butyl group, differing from the target’s 2-bromophenyl and methylpyrimidinone. Analytical Data: Distinct 1H NMR shifts (e.g., aromatic protons in indazolo-quinoxaline systems typically appear at δ 7.0–8.5 ppm) due to extended conjugation .

Key Difference: The indazolo-quinoxaline core’s planar structure may enhance π-π stacking interactions in biological targets, unlike the pyrimidinone core’s smaller footprint.

Pyridazinone Derivatives ()

N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a)

- Core Structure: Pyridazinone (two adjacent nitrogen atoms) vs. pyrimidinone (1,3-nitrogen positions).

- Substituents : Includes a 4-(methylthio)benzyl group, which introduces sulfur-based hydrophobicity, contrasting with the target’s 3-methoxyphenyl group.

- Synthetic Yield: 10%, significantly lower than typical yields for pyrimidinone derivatives, possibly due to steric hindrance .

Key Difference: Pyridazinone’s electronic structure may alter hydrogen-bonding capacity compared to pyrimidinone, affecting target selectivity.

Substituted Acetamides with Aromatic Halogens ()

2-(4-(4-Bromophenyl)-6-(2-hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4f)

- Core Structure: Pyrimidin-2-ylamino group with a 4-bromophenyl substituent.

- Analytical Data :

Key Difference : The hydroxyl group in 4f may confer additional hydrogen-bonding capacity, unlike the methoxy group in the target compound.

Structural and Functional Implications

Substituent Position Effects

- Methoxy vs. Methylthio : The 3-methoxyphenyl group in the target compound provides electron-donating effects, which may enhance metabolic stability compared to sulfur-containing analogues (e.g., 8a) .

Heterocyclic Core Comparisons

- Pyrimidinone vs. Pyridazinone: Pyrimidinone’s 1,3-nitrogen arrangement facilitates stronger hydrogen bonding, whereas pyridazinone’s adjacent nitrogens may favor charge-transfer interactions .

- Indazolo-Quinoxaline vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.